2-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Acylation Reaction: The thiazole derivative is then acylated using an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.
Coupling with Pyrrolidinone: The final step involves coupling the acylated thiazole with 2,5-dioxopyrrolidin-1-yl through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine
In medicinal chemistry, thiazole derivatives are often explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 2-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of two phenyl groups on the thiazole ring, which may enhance its biological activity and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-16(13-24-17(26)11-12-18(24)27)22-21-23-19(14-7-3-1-4-8-14)20(28-21)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRZZQZCVXKYDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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